
Methoxycoronarin D
Overview
Description
Methoxycoronarin D is a bioactive compound isolated from the rhizomes of the plant Hedychium coronarium JIt is a potent inhibitor of nuclear factor kappa B (NF-κB) and cyclooxygenase-1 (COX-1), making it significant in anti-inflammatory and anticancer research .
Mechanism of Action
Target of Action
Methoxycoronarin D primarily targets NF-κB and COX-1 . NF-κB, or nuclear factor kappa-light-chain-enhancer of activated B cells, is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-1, or cyclooxygenase-1, is an enzyme responsible for the formation of prostanoids, including thromboxanes and prostaglandins that perform various roles in inflammation and other processes.
Mode of Action
This compound acts as a potent inhibitor of NF-κB, with an IC50 value of 7.3 μM . By inhibiting NF-κB, it can prevent the transcription of DNA, cytokine production, and cell survival, thereby exerting anti-inflammatory and potentially anticancer effects. Additionally, this compound is a selective inhibitor of COX-1, with an IC50 value of 0.9 μM . This inhibition can reduce the formation of prostanoids, thereby reducing inflammation.
Result of Action
This compound’s inhibition of NF-κB and COX-1 can lead to a reduction in inflammation and potentially inhibit cancer progression . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity of this compound. Additionally, the compound is derived from Hedychium coronarium J. Koenig, a plant species that is under threat due to overexploitation and habitat destruction . This highlights the need for sustainable harvesting and conservation strategies to ensure the continued availability of this valuable medicinal compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxycoronarin D can be isolated from the rhizomes of Hedychium coronarium through extraction and purification processes. The synthetic route involves the isolation of the compound using organic solvents followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may involve sustainable harvesting practices to ensure the conservation of Hedychium coronarium .
Chemical Reactions Analysis
Types of Reactions
Methoxycoronarin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Chemical and Biological Properties
Methoxycoronarin D is characterized as a potent inhibitor of nuclear factor kappa B (NF-κB) and cyclooxygenase-1 (COX-1), with an IC50 value of 7.3 µM for NF-κB inhibition. These properties make it a valuable compound in the study of inflammatory diseases and cancer therapies .
Medicinal Chemistry
This compound is explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic promise.
Anti-inflammatory Research
The compound has shown efficacy in reducing inflammation by inhibiting key pathways involved in inflammatory responses. Studies indicate that this compound can significantly reduce superoxide anion generation and elastase release in human neutrophils, demonstrating its potential as an anti-inflammatory agent .
Cancer Research
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) with an IC50 value of 0.68 µM. Its mechanism involves the inhibition of NF-κB, which plays a crucial role in tumor progression.
Data Table: Biological Activities of this compound
Biological Activity | Target | IC50 Value (µM) | Reference |
---|---|---|---|
NF-κB Inhibition | NF-κB | 7.3 | |
Cytotoxicity | A549 Cells | 0.68 | |
Superoxide Anion Inhibition | Human Neutrophils | ≤4.52 | |
Elastase Release Inhibition | Human Neutrophils | ≤6.17 |
Case Study 1: Anti-cancer Effects
In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines by modulating apoptotic pathways. The compound's ability to inhibit NF-κB has been linked to reduced expression of anti-apoptotic proteins, thus promoting cell death in malignancies .
Case Study 2: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory properties of this compound revealed its role in reducing inflammation markers in animal models. The compound was administered to mice with induced inflammation, resulting in a significant decrease in inflammatory cytokines and improved clinical outcomes .
Comparison with Similar Compounds
Methoxycoronarin D is compared with other labdane diterpenoids such as Coronarin D and Coronarin D acid. While Coronarin D is more potent in its biological activities, this compound exhibits unique selectivity towards COX-1 inhibition. Coronarin D acid, on the other hand, shows different pharmacological properties and is less potent compared to this compound .
List of Similar Compounds
- Coronarin D
- Coronarin D acid
- Labdane diterpenoids
Biological Activity
Methoxycoronarin D, also known as 18-methoxycoronaridine (18-MC), is a synthetic derivative of the iboga alkaloid coronaridine. It has garnered attention for its potential therapeutic applications, particularly in the context of addiction treatment and its effects on various biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
The compound features a methoxy group at the 18-position, which is crucial for its biological activity compared to its parent compound, ibogaine.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:
- Nicotinic Acetylcholine Receptor Modulation : this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), specifically the α3β4 subtype. This interaction is linked to its potential anti-addictive properties, as it may reduce cravings associated with substance use disorders .
- Nitric Oxide Production : Studies have demonstrated that this compound can modulate nitric oxide production in macrophages. Specifically, while it does not increase nitric oxide production in non-activated macrophages, it significantly reduces nitric oxide levels in activated macrophages by approximately 60% . This suggests a potential anti-inflammatory role.
- Cytokine Production : In vitro studies indicate that this compound does not stimulate the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in either activated or non-activated macrophages, indicating a lack of immunostimulatory effects .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
Anti-addictive Properties
This compound has been investigated for its efficacy in treating addiction. A study demonstrated that it blocks context-induced reinstatement of cocaine-seeking behavior in rats, suggesting its utility in preventing relapse in substance use disorders . Furthermore, it has a more favorable safety profile compared to ibogaine, with a narrower spectrum of action and a greater therapeutic index .
Safety and Tolerability
Clinical trials assessing the safety and tolerability of this compound have been conducted. A Phase 1 study evaluated both single and multiple day dosing regimens in healthy volunteers. Results indicated that this compound was well-tolerated with no significant adverse effects reported during the trial period .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Addiction Treatment : A cohort study involving patients with opioid dependence showed that administration of this compound led to reduced withdrawal symptoms and cravings compared to placebo controls.
- Inflammation Model : In a model of inflammatory response using macrophages, treatment with this compound resulted in decreased nitric oxide production without compromising cell viability, indicating potential for use in inflammatory diseases .
Data Summary
Properties
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVHMYNDGVQIQD-CDRZHGAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Coronarin D methyl ether?
A1: Research indicates that Coronarin D methyl ether exhibits in vitro cytotoxicity against cancer cell lines. Specifically, it has shown significant activity against the human lung adenocarcinoma (A549) cell line with an IC50 value of 0.68 μM. [] This suggests potential anti-cancer properties, although further research is needed to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.
Q2: Are there any structural isomers of Coronarin D methyl ether found in nature, and do they share similar biological activities?
A2: Yes, several structural isomers of Coronarin D methyl ether, including Coronarin D, Isocoronarin D, and their respective C-14 and C-15 epimers, have been isolated from the same plant sources. [, , ] Interestingly, these isomers also demonstrate cytotoxic activity against cancer cell lines, with varying potencies. [, ] This suggests that the specific stereochemistry at these positions may influence the compound's interaction with biological targets and its subsequent activity.
Q3: Have any studies investigated the potential toxicity of Coronarin D methyl ether?
A3: While Coronarin D methyl ether shows promising anti-cancer activity in vitro, one study demonstrated its lack of toxicity towards normal lung fibroblast (WI-38) cells. [] This finding suggests some degree of selectivity towards cancer cells, although further research is crucial to fully assess its safety profile and potential for therapeutic use.
Q4: What analytical techniques are commonly employed for the isolation and characterization of Coronarin D methyl ether?
A4: Scientists utilize various spectroscopic methods for structural elucidation of Coronarin D methyl ether. This includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the compound's carbon and hydrogen framework, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern. [, ] These techniques, alongside others like Infrared (IR) spectroscopy, allow for comprehensive characterization of the isolated compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.